福美吡唑
概述
科学研究应用
福美吡唑在科学研究中具有广泛的应用:
作用机制
福美吡唑通过竞争性抑制酒精脱氢酶发挥作用 . 这种酶催化甲醇和乙二醇代谢为其有毒代谢产物甲醛和乙醇酸的初始步骤 . 通过抑制这种酶,福美吡唑阻止了这些有害代谢产物的形成,使身体能够安全地排泄母体化合物 .
类似化合物:
乙醇: 与福美吡唑类似,乙醇也用作甲醇和乙二醇中毒的解毒剂。
4-甲基吡唑衍生物: 这些化合物与福美吡唑具有相似的结构,并表现出可比的酶抑制特性.
独特之处: 福美吡唑作为酒精脱氢酶抑制剂的高度特异性和效力使其在类似化合物中独树一帜。 它能够有效地阻止有毒代谢产物的形成,且副作用最小,使其成为甲醇和乙二醇中毒的最佳治疗方法 .
生化分析
Biochemical Properties
Fomepizole is a competitive inhibitor of the enzyme alcohol dehydrogenase . This enzyme catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .
Cellular Effects
Fomepizole’s primary cellular effect is the inhibition of alcohol dehydrogenase, which slows the production of toxic metabolites from ethylene glycol and methanol . This allows the liver to process and excrete these metabolites as they are produced, limiting their accumulation in tissues .
Molecular Mechanism
Fomepizole exerts its effects at the molecular level by competitively inhibiting alcohol dehydrogenase . This prevents the enzyme from catalyzing the oxidation of ethanol to acetaldehyde, as well as the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .
Temporal Effects in Laboratory Settings
The effects of Fomepizole can change over time in laboratory settings. For instance, it has been shown to rapidly induce its own metabolism via the cytochrome P450 mixed-function oxidase system .
Dosage Effects in Animal Models
In animal studies, Fomepizole has shown to be hepatoprotective in high dose acetaminophen toxicity . It has also been demonstrated that Fomepizole at 20–50 mg/kg markedly inhibits methanol metabolism in monkeys .
Metabolic Pathways
Fomepizole is involved in the metabolic pathways of ethylene glycol and methanol. It inhibits the initial steps in the metabolism of these substances to their toxic metabolites by competitively inhibiting alcohol dehydrogenase .
Transport and Distribution
Fomepizole distributes rapidly into total body water . The volume of distribution is between 0.6 and 1.02 L/kg .
准备方法
合成路线和反应条件: 福美吡唑通过多步合成过程合成,涉及在碱的存在下,吡唑与甲基碘的反应 . 反应通常在回流条件下进行,产物通过重结晶纯化。
工业生产方法: 在工业环境中,福美吡唑使用类似的合成路线,但规模更大。该工艺涉及严格控制反应条件以确保高纯度和产率。 最终产品经过严格的质量控制措施,以符合药品标准 .
化学反应分析
反应类型: 福美吡唑由于存在吡唑环,主要进行取代反应 . 它也可以在特定条件下参与氧化和还原反应。
常用试剂和条件:
取代反应: 福美吡唑在碱的存在下与卤代烷烃反应生成取代的吡唑。
氧化反应: 它可以用强氧化剂如高锰酸钾氧化。
还原反应: 还原可以用还原剂如氢化锂铝来实现。
相似化合物的比较
Ethanol: Like fomepizole, ethanol is used as an antidote for methanol and ethylene glycol poisoning.
4-Methylpyrazole Derivatives: These compounds share a similar structure with fomepizole and exhibit comparable enzyme inhibitory properties.
Uniqueness: Fomepizole’s high specificity and potency as an alcohol dehydrogenase inhibitor make it unique among similar compounds. Its ability to effectively prevent the formation of toxic metabolites with minimal side effects sets it apart as the preferred treatment for methanol and ethylene glycol poisoning .
属性
IUPAC Name |
4-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKMMFOAQPJVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Record name | fomepizole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Fomepizole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040649 | |
Record name | 4-Methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fomepizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.59e+02 g/L | |
Record name | Fomepizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Antizol (fomepizole) is a competitive inhibitor of alcohol dehydrogenase. Alcohol dehydrogenase catalyzes the oxidation of ethanol to acetaldehyde. Alcohol dehydrogenase also catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites. | |
Record name | Fomepizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7554-65-6 | |
Record name | 4-Methylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7554-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fomepizole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fomepizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | fomepizole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOMEPIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83LCM6L2BY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fomepizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
Record name | Fomepizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fomepizole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of fomepizole?
A1: Fomepizole acts as a potent competitive inhibitor of alcohol dehydrogenase (ADH) [, , , , , , ]. It exhibits a binding affinity >8000 times that of ethanol [].
Q2: How does fomepizole's mechanism of action translate to its therapeutic effects in cases of ethylene glycol and methanol poisoning?
A2: By inhibiting ADH, fomepizole effectively blocks the metabolism of ethylene glycol and methanol into their toxic metabolites (glycolate and oxalate from ethylene glycol, formaldehyde and formic acid from methanol) [, , , , , , , ]. This inhibition prevents the development of severe metabolic acidosis and organ damage, including renal failure from ethylene glycol and visual and neurological injuries from methanol [, , , , , , ].
Q3: Is there evidence of fomepizole impacting other enzymes or pathways besides ADH?
A3: Research suggests that fomepizole might also inhibit cytochrome P4502E1 (CYP2E1), potentially further reducing the formation of toxic metabolites, particularly in the context of acetaminophen poisoning [, ]. Additionally, fomepizole has shown some inhibition of c-Jun N-terminal kinases, a pathway implicated in mitochondrial toxicity [].
Q4: Can the effectiveness of fomepizole in blocking the formation of toxic metabolites be monitored clinically?
A4: Yes, studies have demonstrated that following fomepizole administration, plasma concentrations of toxic metabolites like glycolate, oxalate, and formic acid decrease, while urinary oxalate excretion also declines. These findings, along with the resolution of metabolic abnormalities, indicate the effectiveness of fomepizole in blocking toxic metabolite formation [, ].
Q5: What is the molecular formula and weight of fomepizole?
A5: While the provided research papers do not explicitly state the molecular formula and weight of fomepizole, these can be readily found in publicly available chemical databases. Fomepizole has the molecular formula C4H6N2 and a molecular weight of 82.10 g/mol.
Q6: How does the structure of fomepizole contribute to its potent inhibition of ADH?
A6: Although the provided papers do not delve into specific SAR studies, it is understood that fomepizole's structure, featuring a pyrazole ring with a methyl substituent, is responsible for its high affinity for the ADH enzyme. This structural feature allows it to effectively compete with ethylene glycol and methanol for binding to the enzyme's active site [, ].
Q7: What is known about the stability of fomepizole in various formulations?
A7: While the provided research does not explicitly detail the stability of various formulations, it mentions that fomepizole is commercially available as fomepizole sulfate for intravenous infusion [, , ]. One study employed a manufactured preparation of fomepizole sulfate (Fomepizole APHP, 5 mg/mL) for both oral and nasogastric administration []. Further research is necessary to understand the stability of fomepizole under different storage conditions and in various formulations.
Q8: How is fomepizole absorbed and distributed in the body?
A8: Fomepizole is rapidly and almost completely absorbed after oral administration, achieving similar blood levels as an identical intravenous dose [, , ]. Its volume of distribution is comparable to that of total body water.
Q9: How is fomepizole metabolized and eliminated from the body?
A9: Fomepizole is primarily metabolized in the liver, with 4-carboxypyrazole (4-CP) being the major metabolite []. This metabolite is subsequently excreted in the urine []. Research suggests that fomepizole induces its own metabolism, likely via cytochrome P-450 enzymes, leading to enhanced elimination [].
Q10: How does the presence of hemodialysis affect the elimination of fomepizole?
A10: Hemodialysis significantly contributes to fomepizole elimination [, ]. Studies show that fomepizole is removed during continuous renal replacement therapy (CRRT) with a median saturation/sieving coefficient of 0.85 and a dialysis clearance of 28 mL/min []. Dosage adjustments are necessary in patients undergoing hemodialysis to compensate for this increased clearance [, ].
Q11: What is the elimination half-life of fomepizole?
A11: The elimination half-life of fomepizole appears to be dose-dependent, exhibiting Michaelis-Menten kinetics [, ]. At higher concentrations, fomepizole displays zero-order elimination with a rate of 0.6–1 mg/L/h []. At lower concentrations, elimination shifts to first-order kinetics with a half-life of 1.5–2 hours []. During continuous hemodialysis, a half-life of 8.6 hours has been reported [].
Q12: Does the presence of ethanol influence the pharmacokinetics of ethylene glycol during fomepizole therapy?
A12: Interestingly, the presence of ethanol does not seem to affect the elimination rate of ethylene glycol during fomepizole therapy []. This suggests that fomepizole effectively inhibits ADH-mediated metabolism of ethylene glycol even in the presence of ethanol.
Q13: What is the significance of serum creatinine concentration in the context of fomepizole therapy for ethylene glycol poisoning?
A13: Serum creatinine concentration at presentation and creatinine clearance are valuable prognostic indicators in ethylene glycol poisoning treated with fomepizole []. These parameters can predict ethylene glycol elimination rate and help determine the need for hemodialysis to expedite its removal [].
Q14: How does fomepizole pharmacokinetics differ in pregnant individuals?
A14: In animal studies using pregnant rats, fomepizole concentrations in fetal tissue were found to be fivefold higher than maternal serum concentrations []. Although this suggests significant fetal protection against toxic alcohol metabolites, further research is needed to investigate the long-term effects of fetal fomepizole exposure [].
Q15: What evidence supports the efficacy of fomepizole in treating ethylene glycol and methanol poisoning?
A15: Multiple studies, including case reports, case series, and a prospective trial, have demonstrated the effectiveness of fomepizole in treating ethylene glycol and methanol poisoning [, , , , , , , , , , ]. In these studies, fomepizole effectively prevented or reversed metabolic acidosis, reduced the formation of toxic metabolites, and improved survival rates.
Q16: Does the timing of fomepizole administration impact its efficacy?
A16: Yes, early administration of fomepizole is crucial for optimal outcomes [, , , ]. Studies show that initiating fomepizole before the development of significant metabolic acidosis or organ injury increases the likelihood of preventing severe complications and may even obviate the need for hemodialysis in some cases.
Q17: Are there specific animal models used to study fomepizole's efficacy in treating toxic alcohol poisoning?
A17: Yes, studies have utilized various animal models, including rats [, ] and cats [], to investigate the safety and efficacy of fomepizole in ethylene glycol poisoning. These models have been instrumental in understanding the pharmacokinetics, pharmacodynamics, and potential therapeutic benefits of fomepizole in a controlled setting.
Q18: What are the known adverse effects associated with fomepizole administration?
A18: Fomepizole is generally well-tolerated [, ]. The most commonly reported side effects are mild and transient, including headache, nausea, dizziness, injection site reactions (pain, burning, inflammation), and drowsiness [, , , ].
Q19: Has fomepizole been associated with any serious adverse effects?
A19: Although rare, serious adverse effects have been reported, including anaphylaxis, thrombophlebitis, and transient nystagmus [, ]. One study reported a case of bradycardia and hypotension associated with intravenous fomepizole infusion during hemodialysis, suggesting a potential interaction requiring close monitoring [].
Q20: Is there evidence of any long-term toxicity associated with fomepizole use?
A20: The available research primarily focuses on the short-term use of fomepizole in acute poisoning scenarios [, , ]. Long-term toxicity studies are limited, and further research is needed to fully assess the potential for chronic adverse effects.
Q21: Are there any specific biomarkers used to monitor fomepizole treatment response or predict its efficacy?
A21: While there are no established biomarkers specifically for monitoring fomepizole response, clinicians often track serum concentrations of ethylene glycol or methanol, along with their toxic metabolites, to assess treatment effectiveness [, , , ]. Improvement in metabolic parameters, such as pH and bicarbonate levels, also serves as a surrogate marker of fomepizole efficacy [, , , , ].
Q22: What analytical methods are commonly employed to measure fomepizole concentrations?
A22: High-pressure liquid chromatography (HPLC) with a reverse phase column is a commonly used technique for quantifying fomepizole concentrations in biological samples [, ].
Q23: Are there specific validation requirements for analytical methods used to quantify fomepizole in biological samples?
A23: Yes, as with any analytical method used in a clinical or research setting, rigorous validation is essential to ensure accuracy, precision, and specificity of fomepizole measurements [, ]. This typically involves establishing the method's linearity, range, limit of detection, limit of quantification, and inter-and intra-assay precision.
Q24: Does fomepizole induce or inhibit drug-metabolizing enzymes?
A24: Research suggests that fomepizole can induce its own metabolism, likely through the upregulation of cytochrome P-450 enzymes, particularly CYP2E1 [, , ]. This autoinduction leads to enhanced fomepizole clearance, necessitating dose adjustments to maintain therapeutic concentrations [, ].
Q25: When was fomepizole first introduced as an antidote for toxic alcohol poisoning?
A25: Fomepizole gained recognition as a potential antidote for toxic alcohol poisoning in the 1960s []. Following extensive research and clinical trials, it was approved for the treatment of ethylene glycol poisoning in 1997 and later for methanol poisoning [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。